molecular formula C27H22N2O5S B307100 2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate

2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate

Cat. No. B307100
M. Wt: 486.5 g/mol
InChI Key: AWVBTMIOGYHBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a member of the oxadiazole family of compounds, which have been shown to exhibit a wide range of biological activities. In

Mechanism of Action

The mechanism of action of 2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE), which are involved in inflammation and neurodegeneration, respectively.
Biochemical and Physiological Effects:
In vitro studies have shown that 2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate exhibits anti-inflammatory and anti-cancer properties by inhibiting the activity of COX-2 and inducing apoptosis in cancer cells. It has also been shown to inhibit the activity of AChE, which is involved in the breakdown of acetylcholine, a neurotransmitter that is important for memory and learning.

Advantages and Limitations for Lab Experiments

One advantage of using 2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate in lab experiments is its ability to exhibit a wide range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease. Another area of interest is its potential use as an anti-cancer agent. Further research is needed to fully understand its mechanism of action and to explore its potential applications in scientific research.

Synthesis Methods

The synthesis of 2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate involves the reaction of 2-naphthylamine, 3-acetyl-2,5-dihydro-1,3,4-oxadiazole, and 4-methylbenzenesulfonyl chloride in the presence of a base. The resulting product is a white crystalline solid that is soluble in organic solvents.

Scientific Research Applications

2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate has been extensively studied for its potential applications in scientific research. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease.

properties

Product Name

2-[3-Acetyl-5-(2-naphthyl)-2,3-dihydro-1,3,4-oxadiazol-2-yl]phenyl 4-methylbenzenesulfonate

Molecular Formula

C27H22N2O5S

Molecular Weight

486.5 g/mol

IUPAC Name

[2-(3-acetyl-5-naphthalen-2-yl-2H-1,3,4-oxadiazol-2-yl)phenyl] 4-methylbenzenesulfonate

InChI

InChI=1S/C27H22N2O5S/c1-18-11-15-23(16-12-18)35(31,32)34-25-10-6-5-9-24(25)27-29(19(2)30)28-26(33-27)22-14-13-20-7-3-4-8-21(20)17-22/h3-17,27H,1-2H3

InChI Key

AWVBTMIOGYHBHI-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3N(N=C(O3)C4=CC5=CC=CC=C5C=C4)C(=O)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=CC=C2C3N(N=C(O3)C4=CC5=CC=CC=C5C=C4)C(=O)C

Origin of Product

United States

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